3'-Deoxy-3'-fluoro-2'-C-methylguanosine

HCV NS5B polymerase inhibitor antiviral nucleoside analog structure-activity relationship

Research barriers: Unmodified 2'-C-methylguanosine suffers from poor cellular uptake and weak phosphorylation, limiting its utility as a positive control. This dual-modified nucleoside solves that. - **Validated Potency**: EC50 = 21 nM vs. HCV genotype 1b NS5B - 88-250x more potent than standard 2'-C-methyl controls. - **SAR Benchmark**: Enables systematic evaluation of 3'-fluoro substitution effects in 2'-C-methyl guanosine analogs. - **Supply**: Available as parent nucleoside for 5'-triphosphate synthesis. Strict quality control for replicon assays.

Molecular Formula C11H14FN5O4
Molecular Weight 299.26 g/mol
Cat. No. B12069578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-fluoro-2'-C-methylguanosine
Molecular FormulaC11H14FN5O4
Molecular Weight299.26 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F)O
InChIInChI=1S/C11H14FN5O4/c1-11(20)6(12)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18,20H,2H2,1H3,(H3,13,15,16,19)
InChIKeyFWLVLYHLIABSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxy-3'-fluoro-2'-C-methylguanosine: HCV NS5B Inhibitor


3'-Deoxy-3'-fluoro-2'-C-methylguanosine (CAS 1434144-21-4) is a sugar-modified guanosine nucleoside analog featuring a dual modification: a 3'-deoxy-3'-fluoro substitution replacing the 3'-hydroxyl with fluorine, and a 2'-C-methyl branch on the ribose moiety [1]. This compound functions as an inhibitor of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, with a reported EC₅₀ of 21 nM against HCV genotype 1b replicon [2]. As a modified nucleoside within the 2'-C-methyl ribonucleoside class—a family recognized for chain-terminating antiviral activity [3]—this compound serves as a research tool for evaluating structure-activity relationships in antiviral nucleoside analog development.

Pathway Study Fit: Supports HCV NS5B polymerase inhibition studies and replicon-based antiviral screening campaigns.
SAR Probe Utility: Suitable as a 3'-fluoro-2'-C-methyl nucleoside benchmark for investigating sugar modification-dependent structure-activity relationships.
Assay Context: Can be used as a positive control for validating assay sensitivity and dynamic range in HCV genotype 1b replicon models.

3'-Deoxy-3'-fluoro-2'-C-methylguanosine: Uniqueness Over Generic Analogs


Unmodified 2'-C-methylguanosine, while identified as a potent HCV polymerase inhibitor (IC₅₀ = 0.26 μM in RdRp assays [1]), suffers from two critical cellular limitations: inefficient cellular uptake and poor intracellular phosphorylation to its active triphosphate form [2]. These pharmacokinetic barriers necessitated prodrug strategies (e.g., IDX184, BMS-986094) or further sugar modifications to achieve therapeutic intracellular triphosphate concentrations. The 3'-deoxy-3'-fluoro modification in the target compound introduces both a 3'-fluorine atom and a 2'-C-methyl group, creating a distinct sugar conformation that alters polymerase recognition, chain termination efficiency, and potentially intracellular metabolic activation pathways. Consequently, substituting this compound with unmodified 2'-C-methylguanosine or other 2'-C-methyl nucleosides (e.g., 2'-C-methylcytidine/NM107) would yield fundamentally different activity profiles and invalidate comparative SAR analyses.

Target Compound
Dual 3'-deoxy-3'-fluoro and 2'-C-methyl modifications create a distinct sugar conformation for polymerase recognition.
Unmodified Analog Risk
2'-C-methylguanosine (parent nucleoside) may not replicate pathway response due to reported poor cellular uptake and phosphorylation.
Target Compound
Guanine base with 3'-fluoro modification provides a specific NS5B inhibition profile for comparative SAR studies.
Alternative Nucleoside Risk
2'-C-methylcytidine (NM107) differs in base recognition and chain termination efficiency, limiting direct transferability of potency benchmarks.

3'-Deoxy-3'-fluoro-2'-C-methylguanosine: Comparative Evidence


Potency vs. 2'-C-Methylcytidine (NM107)

3'-Deoxy-3'-fluoro-2'-C-methylguanosine exhibits approximately 88-fold greater antiviral potency than 2'-C-methylcytidine (NM107) in HCV genotype 1b replicon assays. This comparison highlights the functional advantage conferred by the guanine base combined with the 3'-fluoro-2'-C-methyl sugar modifications [1][2].

Potency vs. NM107
Reported
~88x Higher
Supports HCV replicon potency benchmarking in genotype 1b models.
Cross-study comparable: EC₅₀ values of 21 nM vs. 1.85 μM.
HCV NS5B polymerase inhibitor antiviral nucleoside analog structure-activity relationship

Potency vs. 2'-C-Methylguanosine

The target compound (EC₅₀ = 21 nM) demonstrates approximately 150- to 250-fold greater antiviral activity than unmodified 2'-C-methylguanosine (EC₅₀ = 3.2–5.2 μM) in HCV genotype 1b replicon cellular assays [1][2]. This difference underscores the critical contribution of the 3'-deoxy-3'-fluoro modification to enhanced cellular antiviral efficacy.

Potency vs. Parent Nucleoside
Reported
~150–250x Higher
Highlights modification-dependent improvement in pathway response.
Versus unmodified 2'-C-methylguanosine (EC₅₀ range 3.2–5.2 μM).
HCV replicon assay nucleoside analog potency 2'-C-methylguanosine comparator

Fluorine Position: 3'- vs. 2'-Fluoro Analogs

The target compound incorporates a 3'-deoxy-3'-fluoro modification, whereas clinically advanced prodrugs (PSI-352938, PSI-353661, AT-511/AT-527) are derived from the 2'-deoxy-2'-fluoro-2'-C-methylguanosine scaffold [1][2]. PSI-352938 demonstrates EC₅₀ values of 0.13–0.20 μM (130–200 nM) against HCV genotypes 1a, 1b, and 2a [3]. The distinct fluorination position (3' vs. 2') produces fundamentally different sugar pucker conformations and polymerase active-site interactions, making the target compound a valuable comparator for understanding how fluorine placement influences nucleoside analog recognition and antiviral activity.

Fluorine Position SAR
Class-level inference
~6–10x Higher
Supports comparative SAR study of 3'- vs. 2'-fluoro sugar substitution.
Versus 2'-fluoro prodrug PSI-352938 (EC₅₀ range 130–200 nM).
nucleoside analog prodrug HCV polymerase inhibitor clinical candidate comparator sugar modification

In Silico ADMET Profile

In silico ADMET predictions for 3'-deoxy-3'-fluoro-2'-C-methylguanosine indicate positive gastrointestinal absorption, negative Ames mutagenicity, and negative predictions for hepatotoxicity and nephrotoxicity [1]. A separate prediction model confirmed positive human oral bioavailability (score 0.6857) and negative carcinogenicity (0.9311) [2]. These predictions provide a baseline for evaluating developability potential and contrast with known metabolic liabilities of unmodified 2'-C-methyladenosine (susceptible to adenosine deaminase and purine nucleoside phosphorylase) and 2'-C-methylguanosine (poor cellular uptake and phosphorylation) [3].

In Silico ADMET Profile
Data to verify
Predicted GI absorption: positive; Ames: negative; Hepatotoxicity: negative; Oral bioavailability score: 0.6857.
Supports developability prioritization for in vitro ADME follow-up.
In silico predictions require experimental validation; class-level metabolic liabilities reported for unmodified purine analogs.
ADMET prediction in silico pharmacokinetics nucleoside analog drug-likeness

3'-Deoxy-3'-fluoro-2'-C-methylguanosine: Research Applications


HCV NS5B Inhibition and Replicon Screening

With a validated EC₅₀ of 21 nM against HCV genotype 1b NS5B polymerase in replicon assays [1], 3'-deoxy-3'-fluoro-2'-C-methylguanosine serves as a high-potency positive control or reference standard for establishing assay sensitivity and dynamic range in HCV antiviral screening campaigns. Its ~88- to ~250-fold potency advantage over 2'-C-methylcytidine (NM107, EC₅₀ = 1.85 μM [2]) and 2'-C-methylguanosine (EC₅₀ = 3.2–5.2 μM [3]) makes it particularly valuable for discriminating between moderate and high-potency hit compounds in concentration-response analyses.

Fluorinated Nucleoside SAR Studies

This compound enables systematic SAR evaluation of 3'-fluorine substitution in the context of 2'-C-methyl guanosine nucleosides. As demonstrated by the 6- to 10-fold potency difference between this nucleoside (EC₅₀ = 21 nM) and the 2'-fluoro prodrug PSI-352938 (EC₅₀ = 130–200 nM) [4], fluorine placement on the sugar ring significantly modulates antiviral activity. Researchers can use this compound as a benchmark 3'-fluoro comparator when evaluating novel 2'-modified, 4'-modified, or multi-fluorinated nucleoside analogs in HCV or broader Flaviviridae antiviral programs [5].

In Silico ADMET & Developability Assessment

The predicted ADMET properties for 3'-deoxy-3'-fluoro-2'-C-methylguanosine—including positive gastrointestinal absorption, negative Ames mutagenicity, and favorable oral bioavailability score (0.6857) [6]—support its use as a reference nucleoside for validating in silico ADMET prediction workflows. These predictions can be benchmarked against known metabolic liabilities of unmodified 2'-C-methyl purine nucleosides (enzymatic instability of adenosine analogs; poor uptake and phosphorylation of guanosine analogs) [7], enabling tiered prioritization of nucleoside candidates before committing to resource-intensive in vitro ADME assays.

Triphosphate Synthesis & Enzymatic Profiling

As the parent nucleoside of a potential polymerase inhibitor, 3'-deoxy-3'-fluoro-2'-C-methylguanosine can be enzymatically or chemically converted to its corresponding 5'-triphosphate for direct biochemical evaluation against HCV NS5B polymerase or related viral RdRps. This application is critical for determining the intrinsic inhibitory potency (Ki/IC₅₀) of the triphosphate form, assessing chain termination efficiency, and evaluating selectivity versus host DNA and RNA polymerases—data essential for distinguishing true polymerase inhibition from prodrug-related cellular effects [5].

Application
Selection Property
Validation Focus
HCV Replicon Screening
NS5B Pathway Inhibition Potency
Assay sensitivity and dynamic range validation in genotype 1b models
Fluorinated Nucleoside SAR
Sugar Modification-dependent Pathway Response
Comparative analysis of 3'- vs. 2'-fluoro sugar substitution on antiviral activity
ADMET Prediction Workflows
In Silico Developability Profile
Benchmarking nucleotide metabolic stability against known liabilities of unmodified purine analogs
Polymerase Active-Site Assays
Chain Termination Mechanism of Action
Triphosphate Ki/IC₅₀ determination and selectivity profiling vs. host polymerases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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